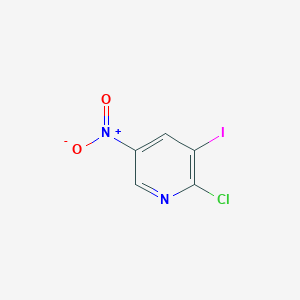

2-Chloro-3-iodo-5-nitropyridine

説明

The exact mass of the compound 2-Chloro-3-iodo-5-nitropyridine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Chloro-3-iodo-5-nitropyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-3-iodo-5-nitropyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

2-chloro-3-iodo-5-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2ClIN2O2/c6-5-4(7)1-3(2-8-5)9(10)11/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUMMEUQAQSZVOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1I)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2ClIN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40456729 | |

| Record name | 2-Chloro-3-iodo-5-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40456729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25391-60-0 | |

| Record name | 2-Chloro-3-iodo-5-nitropyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25391-60-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-3-iodo-5-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40456729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 25391-60-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An In-Depth Technical Guide to 2-Chloro-3-iodo-5-nitropyridine

Abstract

2-Chloro-3-iodo-5-nitropyridine is a pivotal, multi-functionalized heterocyclic building block in modern organic synthesis. Its strategic arrangement of three distinct functional groups—a reactive iodine, a less labile chlorine, and an electron-withdrawing nitro group—on a pyridine scaffold offers chemists a powerful tool for constructing complex molecular architectures. The inherent electronic and steric properties of this reagent allow for highly selective, sequential transformations, making it an invaluable intermediate in the fields of medicinal chemistry, agrochemicals, and materials science. This guide provides a comprehensive overview of its core chemical properties, delves into its nuanced reactivity, presents validated experimental protocols, and outlines essential safety and handling procedures.

Core Physicochemical and Spectroscopic Profile

Understanding the fundamental properties of a reagent is the bedrock of its effective application. 2-Chloro-3-iodo-5-nitropyridine is typically a stable, off-white to yellow crystalline solid at room temperature.[1][2] Its key identifiers and properties are summarized below.

Physical and Chemical Properties

| Property | Value | Source(s) |

| IUPAC Name | 2-Chloro-3-iodo-5-nitropyridine | [3] |

| CAS Number | 25391-60-0 | [4] |

| Molecular Formula | C₅H₂ClIN₂O₂ | [4] |

| Molecular Weight | 284.44 g/mol | [4] |

| Appearance | Off-white to gray/yellow solid | [1][2] |

| Melting Point | 102-106 °C | [2][4] |

| Solubility | Soluble in Toluene, DMF, Dichloromethane | [2][5] |

| Storage | Store under inert gas (Nitrogen/Argon) at 2–8 °C | [2] |

Spectroscopic Signature

The spectroscopic profile is essential for reaction monitoring and final product confirmation.

-

¹H NMR (300 MHz, CDCl₃): The proton NMR spectrum is characterized by two distinct singlets in the aromatic region, corresponding to the two protons on the pyridine ring. The significant downfield shift is a direct consequence of the powerful deshielding effects of the adjacent nitro group and the electronegative halogen atoms.

-

δ 9.19 (s, 1H)

-

δ 8.90 (s, 1H)[2]

-

-

¹³C NMR: While specific literature data is sparse, the chemical shifts can be predicted. The carbon bearing the iodine (C3) would be significantly shielded due to the heavy atom effect, while the carbons attached to the chloro (C2) and nitro (C5) groups, along with the carbon ortho to the nitro group (C6), would be deshielded.

-

Mass Spectrometry (MS): Electron Ionization (EI) would likely show a prominent molecular ion peak (m/z = 284/286 for ³⁵Cl/³⁷Cl isotopes) and characteristic fragmentation patterns involving the loss of I, NO₂, and Cl radicals.[6]

-

Infrared (IR) Spectroscopy: Key vibrational bands would include strong asymmetric and symmetric stretches for the nitro group (typically ~1530 cm⁻¹ and ~1350 cm⁻¹), C=N and C=C stretches for the pyridine ring (~1600-1400 cm⁻¹), and vibrations corresponding to the C-I and C-Cl bonds in the lower frequency region.

Synthesis Pathway

The primary route to 2-Chloro-3-iodo-5-nitropyridine involves the direct iodination of the readily available precursor, 2-chloro-5-nitropyridine. This transformation leverages the electron-rich nature of the pyridine ring, which, despite the deactivating nitro group, can undergo electrophilic substitution.

Caption: General workflow for the synthesis of 2-Chloro-3-iodo-5-nitropyridine.

Detailed Synthetic Protocol

Causality: Sulfuric acid acts as a catalyst, activating the N-Iodosuccinimide (NIS) to generate a potent electrophilic iodine species (I⁺). The reaction proceeds regioselectively at the C3 position, which is the most activated position for electrophilic attack on the 2-chloro-5-nitropyridine scaffold.

-

Reaction Setup: To a solution of 2-chloro-5-nitropyridine in concentrated sulfuric acid, add N-Iodosuccinimide (NIS) portion-wise while maintaining the temperature.

-

Reaction Execution: Stir the resulting mixture at room temperature for approximately 12 hours, monitoring the reaction progress by TLC or LC-MS.

-

Workup: Upon completion, carefully pour the reaction mixture into ice water.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane (DCM).

-

Washing: Wash the combined organic layers sequentially with water, a saturated aqueous solution of sodium bicarbonate (NaHCO₃), and brine to remove residual acid and salts.[2]

-

Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the final product.[2]

Reactivity and Strategic Application

The synthetic utility of 2-chloro-3-iodo-5-nitropyridine stems from the differential reactivity of its two halogen substituents. The carbon-iodine bond is significantly weaker and more polarizable than the carbon-chlorine bond, making it the preferred site for metal-catalyzed cross-coupling reactions. This allows for a predictable and sequential functionalization strategy.

Caption: Differential reactivity pathways of 2-Chloro-3-iodo-5-nitropyridine.

Site-Selective Cross-Coupling at the C3-Iodo Position

The C-I bond is the workhorse of this molecule. Its high reactivity in palladium-catalyzed cycles allows for the introduction of a wide array of substituents with high fidelity, leaving the C-Cl bond intact for subsequent transformations.

-

Suzuki-Miyaura Coupling: Introduction of aryl or vinyl groups using boronic acids or esters. This is arguably the most common application.

-

Sonogashira Coupling: Formation of a C-C triple bond by coupling with terminal alkynes, a key reaction for building rigid molecular scaffolds.

-

Buchwald-Hartwig Amination: Creation of C-N bonds by coupling with primary or secondary amines, essential for many pharmaceutical syntheses.

Exemplary Protocol: Suzuki-Miyaura Coupling

Causality: A palladium(0) catalyst, such as Pd(PPh₃)₄ or one generated in situ from Pd(OAc)₂ and a phosphine ligand, undergoes oxidative addition preferentially into the weaker C-I bond. The subsequent steps of transmetalation with the activated boronic acid and reductive elimination form the new C-C bond and regenerate the catalyst. A base is required to activate the boronic acid.

-

Inert Atmosphere: To a flame-dried flask under an inert atmosphere (Argon or Nitrogen), add 2-chloro-3-iodo-5-nitropyridine, the desired boronic acid (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents).

-

Solvent Addition: Add a degassed solvent system, typically a mixture like Dioxane/Water or Toluene/Ethanol/Water.

-

Heating: Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC/LC-MS).

-

Workup and Purification: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., Ethyl Acetate). Wash the combined organic layers, dry, concentrate, and purify by flash chromatography to obtain the 3-aryl-2-chloro-5-nitropyridine product.

Nucleophilic Aromatic Substitution (SNAr) at the C2-Chloro Position

The C2 position is highly activated towards nucleophilic attack due to the strong electron-withdrawing effects of both the ring nitrogen and the C5-nitro group. While the C-Cl bond is less reactive than C-I in cross-coupling, it is susceptible to SNAr. This reaction can be performed on the product of a C3-coupling reaction or, with sufficiently strong nucleophiles, directly on the starting material.

-

Mechanism: The reaction proceeds via a Meisenheimer complex, a resonance-stabilized anionic intermediate. The stability of this intermediate is enhanced by the nitro group, facilitating the displacement of the chloride ion.[7][8]

-

Common Nucleophiles: Amines, alkoxides, and thiolates are effective nucleophiles for this transformation.

Safety and Handling

Proper handling is critical when working with highly functionalized and potentially hazardous reagents.

-

Hazard Identification: 2-Chloro-3-iodo-5-nitropyridine is classified as harmful if swallowed (H302) and causes serious eye damage (H318).[4] The related compound, 2-chloro-5-nitropyridine, is known to cause skin and respiratory irritation.[3][9]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, nitrile gloves, and chemical safety goggles.[5]

-

Handling Precautions:

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, preferably under an inert atmosphere as recommended.[2][10]

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.

Conclusion

2-Chloro-3-iodo-5-nitropyridine is a sophisticated chemical tool that offers a reliable platform for sequential, site-selective functionalization. Its predictable reactivity, governed by the interplay between its halogen and nitro substituents, provides a clear strategic advantage in multi-step syntheses. By understanding its fundamental properties and applying the robust protocols outlined in this guide, researchers can effectively leverage this versatile building block to accelerate the discovery and development of novel molecules.

References

- Jubilant Ingrevia Limited. (n.d.). 2-Chloro-5-nitropyridine Safety Data Sheet.

- Xinfa Pharmaceutical Co Ltd. (2020). Preparation method of high-yield 2-chloro-5-nitropyridine. Google Patents (CN109456257B).

- IndiaMART. (n.d.). 2 Chloro 5 Iodo 3 Nitropyridine Chemical Powder, 98%.

-

ResearchGate. (n.d.). 2-Chloro-5-nitropyridine. Retrieved from [Link]

-

RUIDENG. (n.d.). What is the synthesis and application of 2-Chloro-3-nitropyridine in organic chemistry? Retrieved from [Link]

-

Ng, S. W. (2010). 2-Chloro-5-nitropyridine. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 4), o848. Retrieved from [Link]

- Google Patents. (2011). Method for preparing 2-chloro-5-nitropyridine. (CN102040554A).

-

PubChem. (n.d.). 2-Chloro-5-nitropyridine. National Center for Biotechnology Information. Retrieved from [Link]

-

Georganics. (n.d.). 2-Chloro-5-iodo-3-nitropyridine. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-CHLORO-3-FLUORO-5-IODO-4-METHYLPYRIDINE. Retrieved from [Link]

Sources

- 1. indiamart.com [indiamart.com]

- 2. 2-Chloro-3-iodo-5-nitropyridine | 25391-60-0 [chemicalbook.com]

- 3. 2-Chloro-5-nitropyridine | C5H3ClN2O2 | CID 78308 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. jubilantingrevia.com [jubilantingrevia.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. 2-Chloro-5-nitropyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. fishersci.com [fishersci.com]

- 10. 2-Amino-5-chloro-3-nitropyridine - Safety Data Sheet [chemicalbook.com]

Structural Elucidation and Regiochemical Assignment of 2-Chloro-3-iodo-5-nitropyridine

This guide outlines the structural elucidation, regiochemical assignment, and functional validation of 2-Chloro-3-iodo-5-nitropyridine .[1] It is designed for medicinal chemists and process scientists requiring rigorous confirmation of this scaffold, which serves as a critical "linchpin" intermediate in fragment-based drug discovery due to its orthogonal reactivity profiles.[1]

Executive Summary: The Scaffold & The Challenge

2-Chloro-3-iodo-5-nitropyridine (CAS: 25391-60-0) represents a high-value heterocyclic scaffold.[1] Its utility lies in the electronic and steric differentiation of its three functional handles:

-

C3-Iodine: Highly reactive in Pd-catalyzed cross-couplings (Suzuki, Sonogashira).[1]

-

C2-Chlorine: Activated for SNAr displacement by the adjacent pyridine nitrogen and the para-nitro group.[1]

-

C5-Nitro: A masked aniline precursor for amide coupling or further derivatization.[1]

The Challenge: During synthesis (typically via iodination of 2-chloro-5-nitropyridine or chlorination of 3-iodo-5-nitropyridin-2-ol), regiochemical scrambling can occur.[1] Distinguishing the target from isomers like 2-chloro-5-iodo-3-nitropyridine is critical.[1] This guide provides the definitive analytical logic to confirm the 2,3,5-substitution pattern .

Synthetic Origin & Regiochemical Locking

The most robust structural argument begins with the synthetic lineage. Unlike direct electrophilic iodination of 2-chloro-5-nitropyridine (which can yield mixtures), the deoxychlorination route "locks" the iodine position.[1]

Mechanism of Regiocontrol

The precursor, 3-iodo-5-nitro-2-pyridone (also named 3-iodo-5-nitropyridin-2-ol), already possesses the iodine at the C3 position relative to the oxygen.[1] Treatment with POCl3/PCl5 converts the C2-carbonyl/hydroxyl into the C2-chloride.[1] Since the C-I bond is stable under these conditions, the regiochemistry of the iodine is retained from the starting material.

Analytical Elucidation: The "Smoking Gun" Data

A. Mass Spectrometry (Elemental Fingerprint)

-

Molecular Formula: C5H2ClIN2O2 (MW: 284.44)[1]

-

Key Diagnostic:

B. 1H NMR Spectroscopy (Proton Assignment)

The molecule possesses only two aromatic protons, located at C4 and C6. Their chemical shifts and coupling constants are the primary identifiers.[1]

| Proton | Chemical Shift ( | Multiplicity | Assignment Logic | |

| H-6 | 9.19 | d (or app.[1] s) | Most Deshielded: Located | |

| H-4 | 8.90 | d (or app.[1][2] s) | Deshielded: Located between two electron-withdrawing groups (I and NO2), but lacks the direct |

-

Coupling Insight: The coupling between H4 and H6 is a meta-coupling (

).[1] Unlike ortho-coupling ( -

Differentiation from Isomers: If the iodine were at C6 (hypothetically), the coupling pattern would change, or the extreme downfield shift of H6 would be mitigated.

C. 13C NMR: The Heavy Atom Effect (Definitive Proof)

This is the most conclusive non-crystallographic method.

-

The "Heavy Atom Effect": Iodine substitution induces a significant upfield shift (shielding) on the attached carbon (ipso-carbon) due to spin-orbit coupling effects.[1]

-

Predicted Shift of C3-I:

90 – 100 ppm .[1] -

Comparison:

Functional Validation: Orthogonal Reactivity

To validate the structure functionally, one can exploit the reactivity difference between C-Cl and C-I bonds.

Experiment: Selective Suzuki Coupling

The C-I bond is weaker and undergoes oxidative addition with Pd(0) much faster than the C-Cl bond.

-

Reaction: 2-Chloro-3-iodo-5-nitropyridine + Phenylboronic acid (1.0 eq)

2-Chloro-5-nitro-3-phenylpyridine . -

Outcome: If the product retains the Chlorine (confirmed by MS isotope pattern) and loses the Iodine, the Iodine was at the more reactive position (C3).

[4]

Detailed Experimental Protocols

Protocol A: Analytical NMR Acquisition

-

Sample Prep: Dissolve 10 mg of 2-Chloro-3-iodo-5-nitropyridine in 0.6 mL of CDCl3 (Chloroform-d). Ensure the solvent is neutralized (free of HCl) to prevent salt formation at the pyridine nitrogen, which shifts signals.

-

Acquisition Parameters:

-

1H: 300 MHz or higher.[1] Set spectral width to -2 to 12 ppm.[1] Number of scans (NS)

16.[1] -

13C: Broadband decoupled. NS

512 to resolve the quaternary C-I peak (which can be broad due to quadrupolar relaxation of Iodine). -

HMBC (Optional): Run if assignment is ambiguous. Look for correlation between H4 and C2/C6.[1]

-

Protocol B: Selective Suzuki Coupling (Validation)

-

Reagents: Substrate (1.0 eq), Phenylboronic acid (1.1 eq), Pd(PPh3)4 (5 mol%), Na2CO3 (2.0 eq).

-

Solvent: DME/Water (4:1) degassed.[1]

-

Procedure:

-

Expected Result: Consumption of starting material. Formation of a product with Mass = [SM - I + Ph].[1] Retention of the Chlorine isotope pattern in MS is mandatory for confirmation.[1]

References

-

ChemicalBook. (2025).[1][2] 2-Chloro-3-iodo-5-nitropyridine NMR and Synthesis Data. Retrieved from

-

Sigma-Aldrich. (2025).[1] Product Specification: 2-Chloro-3-iodo-5-nitropyridine. Retrieved from [1]

-

PubChem. (2025).[1] Compound Summary: 2-Chloro-5-nitropyridine (Precursor Analog).[1][3] Retrieved from

-

Organic Chemistry Portal. (2024).[1] Suzuki Coupling Reactivity Trends. Retrieved from

-

Vicha, J., et al. (2020).[1][4] "Relativistic Heavy-Neighbor-Atom Effects on NMR Shifts." Chemical Reviews. (Explains the C-I shielding effect). Retrieved from

Sources

An In-depth Technical Guide to the Spectroscopic Characterization of 2-Chloro-3-iodo-5-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the spectroscopic data for 2-Chloro-3-iodo-5-nitropyridine, a key intermediate in pharmaceutical synthesis. Designed for professionals in drug development and chemical research, this document offers not only raw data but also the underlying scientific principles and experimental workflows necessary for its accurate interpretation and application.

Introduction: The Significance of 2-Chloro-3-iodo-5-nitropyridine

2-Chloro-3-iodo-5-nitropyridine is a halogenated nitropyridine derivative of significant interest in medicinal chemistry and organic synthesis. Its multifunctional structure, featuring chloro, iodo, and nitro groups on a pyridine ring, offers multiple reaction sites for the construction of more complex molecules. Understanding its structural and electronic properties through spectroscopic analysis is paramount for its effective utilization in the synthesis of novel therapeutic agents.

This guide will delve into the core spectroscopic techniques used to characterize this compound: Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Each section will provide not only the spectral data but also a detailed explanation of the experimental setup and the rationale behind the interpretation, ensuring a holistic understanding for the researcher.

Molecular Structure and Physicochemical Properties

A foundational understanding of the molecule's basic properties is essential before delving into its spectroscopic signatures.

| Property | Value | Source |

| Molecular Formula | C₅H₂ClIN₂O₂ | Georganics[1] |

| Molecular Weight | 284.44 g/mol | Georganics[1] |

| CAS Number | 25391-60-0 | ChemicalBook[2] |

| Appearance | Off-white to gray solid | ChemicalBook[2] |

| Melting Point | 102-106°C | ChemicalBook[2] |

digraph "2_Chloro_3_iodo_5_nitropyridine" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=1]; node [shape=plaintext, fontname="Helvetica", fontsize=12]; edge [fontname="Helvetica", fontsize=10];// Define nodes for atoms N1 [label="N", pos="0,1!", color="#4285F4", fontcolor="#FFFFFF"]; C2 [label="C", pos="-0.866,0.5!", color="#202124", fontcolor="#FFFFFF"]; C3 [label="C", pos="-0.866,-0.5!", color="#202124", fontcolor="#FFFFFF"]; C4 [label="C", pos="0,-1!", color="#202124", fontcolor="#FFFFFF"]; C5 [label="C", pos="0.866,-0.5!", color="#202124", fontcolor="#FFFFFF"]; C6 [label="C", pos="0.866,0.5!", color="#202124", fontcolor="#FFFFFF"]; Cl7 [label="Cl", pos="-1.732,1!", color="#34A853", fontcolor="#FFFFFF"]; I8 [label="I", pos="-1.732,-1!", color="#EA4335", fontcolor="#FFFFFF"]; N9 [label="N", pos="1.732,-1!", color="#4285F4", fontcolor="#FFFFFF"]; O10 [label="O", pos="2.598,-0.5!", color="#EA4335", fontcolor="#FFFFFF"]; O11 [label="O", pos="1.732,-1.866!", color="#EA4335", fontcolor="#FFFFFF"]; H4[label="H", pos="0,-1.866!", color="#5F6368", fontcolor="#FFFFFF"]; H6[label="H", pos="1.732,1!", color="#5F6368", fontcolor="#FFFFFF"];

// Define bonds N1 -- C2 [label=""]; C2 -- C3 [label=""]; C3 -- C4 [label=""]; C4 -- C5 [label=""]; C5 -- C6 [label=""]; C6 -- N1 [label=""]; C2 -- Cl7 [label=""]; C3 -- I8 [label=""]; C5 -- N9 [label=""]; N9 -- O10 [label=""]; N9 -- O11 [label=""]; C4 -- H4[label=""]; C6 -- H6[label=""];

}

Caption: Molecular structure of 2-Chloro-3-iodo-5-nitropyridine.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.

Experimental Protocol: ¹H NMR Spectroscopy

A standardized protocol for acquiring the ¹H NMR spectrum of 2-Chloro-3-iodo-5-nitropyridine is as follows:

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of deuterated chloroform (CDCl₃). The choice of a deuterated solvent is critical to avoid large solvent signals that would obscure the analyte's peaks.

-

Instrumentation: Utilize a 300 MHz (or higher) NMR spectrometer.

-

Data Acquisition:

-

Set the spectral width to encompass the expected chemical shift range for aromatic protons (typically 0-10 ppm).

-

Apply a 90° pulse angle.

-

Set the relaxation delay to 1-2 seconds to ensure full relaxation of the protons between scans.

-

Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase correct the resulting spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak of CDCl₃ (δ 7.26 ppm) as an internal standard.

-

Integrate the peaks to determine the relative number of protons.

-

Caption: Predicted major fragmentation pathways for 2-Chloro-3-iodo-5-nitropyridine.

Synthesis Context

A brief overview of the synthesis of 2-Chloro-3-iodo-5-nitropyridine provides context for its characterization. A common synthetic route involves the chlorination of 3-iodo-2-hydroxy-5-nitropyridine. [2] Experimental Protocol: Synthesis

-

A mixture of 3-iodo-5-nitropyridin-2-ol, phosphorus oxychloride (POCl₃), and phosphorus pentachloride (PCl₅) is heated. [2]2. After the reaction is complete, the mixture is cooled and then carefully poured into ice water. [2]3. The product is extracted with an organic solvent such as dichloromethane. [2]4. The organic layer is washed with water and brine, then dried. [2]5. The solvent is removed, and the crude product is purified by column chromatography to yield 2-chloro-3-iodo-5-nitropyridine. [2] The spectroscopic techniques discussed in this guide are crucial for confirming the identity and purity of the final product from this synthesis.

Conclusion

The spectroscopic characterization of 2-Chloro-3-iodo-5-nitropyridine is essential for its application in research and development. This guide has provided a comprehensive overview of the expected ¹H NMR, ¹³C NMR, IR, and mass spectrometry data for this compound. By combining experimental data with well-established spectroscopic principles and comparative analysis with related compounds, researchers can confidently identify and utilize this important chemical intermediate. The detailed protocols and interpretations presented herein serve as a valuable resource for scientists working in the field of organic synthesis and drug discovery.

References

-

Georganics. (n.d.). 2-Chloro-5-iodo-3-nitropyridine. Retrieved February 7, 2026, from [Link]

-

National Institute of Standards and Technology. (n.d.). 2-Chloro-5-nitropyridine. In NIST Chemistry WebBook. Retrieved February 7, 2026, from [Link]

-

Doc Brown's Chemistry. (n.d.). C3H7Cl CH3CHClCH3 C-13 nmr spectrum of 2-chloropropane. Retrieved February 7, 2026, from [Link]

Sources

1H NMR spectrum of 2-Chloro-3-iodo-5-nitropyridine

Technical Whitepaper: Structural Elucidation of 2-Chloro-3-iodo-5-nitropyridine via ¹H NMR

Executive Summary

This guide provides a definitive structural analysis of 2-Chloro-3-iodo-5-nitropyridine (CAS: 25391-60-0), a critical intermediate in the synthesis of complex heterocyclic pharmaceuticals.[1] Unlike simple pyridines, this trisubstituted scaffold presents a unique magnetic environment due to the interplay between the strongly electron-withdrawing nitro group, the inductive chlorine, and the polarizable iodine atom.

This document details the ¹H NMR chemical shifts observed in CDCl₃, rationalizes the signal assignments through electronic substituent effects, and provides a robust protocol for spectral acquisition. It addresses the specific challenge of resolving meta-couplings in heavy-atom substituted aromatic systems.

Molecular Architecture & Theoretical Shift Analysis

To interpret the spectrum accurately, one must first model the electronic environment of the two remaining aromatic protons: H4 and H6 .

Substituent Electronic Effects

-

Pyridine Core: The nitrogen atom exerts a strong inductive pull ($ -I $), naturally deshielding

-protons (H2/H6) significantly more than -

**5-Nitro Group ($ -NO_2

-R -

3-Iodine ($ -I $): Iodine is unique.[1] While electronegative, its large electron cloud is polarizable.[1] In many aromatics, iodine can cause shielding (heavy atom effect), but in this crowded pyridine core, steric compression and inductive deshielding dominate, shifting the adjacent H4 downfield.

-

2-Chlorine ($ -Cl $): Exerts an inductive withdrawing effect, further depleting electron density from the ring.[1]

Assignment Logic

-

H6 (Position 6): Located

to the ring nitrogen and ortho to the nitro group.[1] This is the most electron-deficient site on the ring.[1]-

Predicted Shift: Most downfield signal (> 9.0 ppm).[1]

-

-

H4 (Position 4): Located

to the ring nitrogen, but sandwiched between the iodine (C3) and nitro (C5) groups.-

Predicted Shift: Downfield, but less so than H6 (~8.8 – 9.0 ppm).[1]

-

Figure 1: Logical flow for assigning H4 and H6 protons based on electronic environments.

Experimental Data & Interpretation

The following data represents the standard ¹H NMR spectrum acquired in Chloroform-d (CDCl₃).

Spectral Data Table

| Proton Position | Chemical Shift (δ ppm) | Multiplicity | Coupling Constant ( | Assignment Rationale |

| H6 | 9.19 | Singlet (s) | Unresolved ( | |

| H4 | 8.90 | Singlet (s) | Unresolved ( | |

| Solvent | 7.26 | Singlet | N/A | Residual CHCl₃ in CDCl₃.[1] |

*Note on Multiplicity: Theoretically, H4 and H6 are meta to each other and should exhibit a meta-coupling constant (

Detailed Analysis

-

The H6 Signal (9.19 ppm): This proton resonates at a very low field.[1] The combination of the adjacent ring nitrogen and the ortho-nitro group creates a "push-pull" descreening effect, stripping electron density and exposing the nucleus to the magnetic field.

-

The H4 Signal (8.90 ppm): Compared to the non-iodinated precursor (2-chloro-5-nitropyridine, where H4

8.62 ppm), the addition of iodine at C3 causes a downfield shift of -

Absence of OH Signal: A clean spectrum should lack broad singlets in the 10-13 ppm range, which would indicate unreacted starting material (2-hydroxy-3-iodo-5-nitropyridine).[1]

Experimental Protocol: Acquisition & Processing

To ensure reproducibility and resolution of potential fine coupling, follow this self-validating protocol.

Sample Preparation

-

Solvent Choice: CDCl₃ (Chloroform-d) is the standard.[1] It minimizes solvent interaction compared to DMSO-d₆.[1] Use DMSO-d₆ only if solubility is an issue, but expect shifts to move downfield due to hydrogen bonding with the nitro group.[1]

-

Concentration: Dissolve 5–10 mg of sample in 0.6 mL of solvent. High concentrations can cause stacking effects, broadening signals and obscuring the fine meta-coupling.[1]

-

Filtration: Filter through a cotton plug to remove inorganic salts (e.g., phosphorus residues from synthesis) which can cause magnetic field inhomogeneity.[1]

Instrument Parameters (Recommended)

-

Frequency: 400 MHz or higher is preferred to resolve the

coupling.[1] -

Spectral Width: -2 to 14 ppm.[1]

-

Relaxation Delay (D1): Set to 3.0 seconds . The protons are on an electron-deficient ring and may have longer

relaxation times.[1] Insufficient D1 will reduce integration accuracy.[1] -

Scans (NS): 16 to 64 scans.[1]

Workflow Diagram

Figure 2: Step-by-step workflow for high-fidelity NMR acquisition.[1]

Troubleshooting & Impurity Profiling

In drug development, purity is paramount.[1] The NMR spectrum is the primary tool for detecting specific synthetic failures.[1]

| Impurity / Artifact | Spectral Signature | Cause |

| Starting Material (3-iodo-5-nitropyridin-2-ol) | Broad singlet > 11 ppm (OH/NH); Shifted aromatics.[1] | Incomplete chlorination (POCl₃ reaction).[1] |

| Des-iodo Analog (2-chloro-5-nitropyridine) | Doublets at 9.20 and 8.62 ppm ( | Hydrodeiodination during reaction or workup.[1] |

| Phosphorus Residues | No ¹H signal, but poor shimming/broad lines.[1] | Inadequate aqueous workup after POCl₃/PCl₅ step.[1] |

References

-

ChemicalBook. (2023).[1] 2-Chloro-3-iodo-5-nitropyridine Spectrum and Synthesis. Retrieved from [1]

-

Sigma-Aldrich. (2023).[1] Product Specification: 2-Chloro-3-iodo-5-nitropyridine.[1][2] Retrieved from [1]

-

PubChem. (2023).[1] Compound Summary: 2-Chloro-5-nitropyridine (Analog Reference).[1][3][4][5][6] Retrieved from [1]

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds.[1] (General reference for Pyridine coupling constants and substituent effects).

Sources

- 1. 2-Chloro-5-nitropyridine | C5H3ClN2O2 | CID 78308 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Chloro-3-iodo-5-nitropyridine | 25391-60-0 [chemicalbook.com]

- 3. 2-Chloro-5-nitropyridine(4548-45-2) 1H NMR [m.chemicalbook.com]

- 4. CN109456257B - Preparation method of high-yield 2-chloro-5-nitropyridine - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. CN102040554A - Method for preparing 2-chloro-5-nitropyridine - Google Patents [patents.google.com]

Technical Guide: Solubility Profile and Solvent Selection for 2-Chloro-3-iodo-5-nitropyridine

[1]

CAS Number: 25391-60-0 Molecular Formula: C₅H₂ClIN₂O₂ Molecular Weight: 284.44 g/mol [1][2]

Executive Summary & Physicochemical Basis[1][3]

2-Chloro-3-iodo-5-nitropyridine is a highly functionalized heterocyclic building block used extensively in medicinal chemistry.[1] Its tri-substituted pyridine core features three distinct reactive handles: an electrophilic carbon at C2 (activated by the C5-nitro group for SNAr reactions), a halogen handle at C3 (for palladium-catalyzed cross-coupling), and a nitro group at C5 (reducible to an amine).[1]

Understanding the solubility profile of this molecule is critical for optimizing reaction yields, designing purification protocols, and preparing stock solutions for biological assays.[1]

Physicochemical Analysis[1][4][5][6]

-

Lipophilicity: The presence of two heavy halogens (Chlorine and Iodine) significantly increases the lipophilicity compared to the parent nitropyridine.[1] The estimated LogP is in the range of 2.0 – 2.5 , suggesting good solubility in moderately polar organic solvents.[1]

-

Polarity: The nitro group and pyridine nitrogen contribute to a dipole moment that facilitates solubility in polar aprotic solvents like DMSO and DMF.[1]

-

Crystal Lattice Energy: The molecule is a solid with a melting point of 102–106 °C .[1] The crystal lattice is stabilized by dipole-dipole interactions, requiring solvents with sufficient dielectric constants or polarizability to disrupt these forces.[1]

Solubility Profile

The following data categorizes common laboratory solvents based on their ability to dissolve 2-Chloro-3-iodo-5-nitropyridine at room temperature (25 °C) and elevated temperatures.

Solvent Compatibility Table[1]

| Solvent Class | Representative Solvents | Solubility Rating | Operational Notes |

| Polar Aprotic | DMSO, DMF, DMAc | High (>100 mg/mL) | Ideal for SNAr reactions and preparing biological stock solutions.[1] |

| Chlorinated | Dichloromethane (DCM), Chloroform | High (>50 mg/mL) | Preferred for liquid-liquid extraction during workup.[1] |

| Esters | Ethyl Acetate (EtOAc), Isopropyl Acetate | Moderate to High | Good for reaction solvents; solubility increases significantly with heat.[1] |

| Ethers | THF, 1,4-Dioxane, MTBE | Moderate | Suitable for Pd-catalyzed coupling reactions (Suzuki, Sonogashira).[1] |

| Alcohols | Methanol, Ethanol, Isopropanol | Low to Moderate | Generally poor solubility at RT; useful for recrystallization when heated.[1] |

| Hydrocarbons | Hexane, Heptane, Cyclohexane | Insoluble | Used as anti-solvents for precipitation or mobile phase modifiers in chromatography.[1] |

| Aqueous | Water, PBS Buffer | Insoluble | The compound precipitates immediately upon addition to water.[1] |

Experimental Protocols

Protocol A: Solubility Determination (Visual Method)

Use this protocol to verify solubility for a specific solvent batch or new lot of material.[1]

-

Preparation: Weigh 10 mg of 2-Chloro-3-iodo-5-nitropyridine into a clear 4 mL glass vial.

-

Addition: Add the target solvent in 100 µL increments using a micropipette.

-

Observation: Vortex for 30 seconds after each addition.

-

Thermal Stress: If insoluble at RT, heat the vial to 50 °C (ensure solvent boiling point is >60 °C). If it dissolves, the solvent is a candidate for recrystallization.[1]

Protocol B: Purification via Recrystallization

Since the molecule is insoluble in hexane but moderately soluble in alcohol/esters, a dual-solvent system is recommended.[1]

-

Dissolution: Dissolve crude 2-Chloro-3-iodo-5-nitropyridine in the minimum amount of boiling Ethyl Acetate or Ethanol .

-

Anti-solvent Addition: While maintaining gentle reflux, slowly add Hexane or Heptane dropwise until a persistent cloudiness (turbidity) appears.[1]

-

Clarification: Add a few drops of the good solvent (EtOAc/EtOH) to clear the solution.[1]

-

Crystallization: Remove from heat and allow the solution to cool slowly to room temperature, then place in an ice bath (0-4 °C) for 2 hours.

-

Isolation: Filter the crystals and wash with cold Hexane.

Protocol C: Standard Workup Procedure

Based on synthesis workflows (e.g., POCl₃ chlorination).

-

Quench: Pour the reaction mixture slowly into crushed ice/water. The product will precipitate or form an oil.[1]

-

Extraction: Add Dichloromethane (DCM) . The compound partitions preferentially into the organic (DCM) layer.[1]

-

Wash: Wash the organic phase with saturated NaHCO₃ (to remove acid traces) and Brine.[1]

-

Drying: Dry over anhydrous Na₂SO₄ or MgSO₄.

-

Concentration: Evaporate solvent under reduced pressure.

Decision Logic & Workflows

Diagram 1: Solvent Selection Decision Tree

This logic gate assists in selecting the correct solvent based on the intended experimental application.[1]

Caption: Decision matrix for selecting solvents based on reaction type (SNAr vs. Coupling) and process stage (Workup vs. Purification).

Diagram 2: Purification Workflow

A visual guide for processing the crude material based on solubility differentials.[1]

Caption: Standard purification workflow leveraging the high solubility in DCM and insolubility in water/hexane.

References

-

Sigma-Aldrich. 2-Chloro-3-iodo-5-nitropyridine Product Specification & Safety Data Sheet. Retrieved from (Search CAS: 25391-60-0).[1][2]

-

ChemicalBook. 2-Chloro-3-iodo-5-nitropyridine Properties and Synthesis. Retrieved from .[1]

-

PubChem. 2-Chloro-5-nitropyridine (Analogous Compound Data). National Library of Medicine.[1] Retrieved from .[1]

-

Jubilant Ingrevia. Safety Data Sheet: 2-Chloro-5-nitropyridine. Retrieved from .[1]

Technical Guide: Quantum Mechanical Profiling of Nitropyridine Derivatives

Executive Summary

Nitropyridine derivatives occupy a critical intersection between high-energy density materials (HEDMs) and non-linear optical (NLO) pharmacophores.[1] The electron-deficient pyridine ring, combined with the strong electron-withdrawing nitro group (

This guide provides a validated computational framework for characterizing these systems. unlike standard organic molecules, nitropyridines require specific dispersion-corrected functionals to accurately predict bond dissociation energies (BDE) and hyperpolarizability.[1] This document details the transition from standard B3LYP protocols to high-fidelity M06-2X/wB97X-D methodologies.

Part 1: Theoretical Framework & Computational Strategy

Functional Selection: The Dispersion Necessity

While B3LYP is the historical standard, it often fails to capture the long-range dispersion interactions critical for stacking stability in nitropyridine crystals and accurate barrier heights in decomposition studies.[1]

-

Geometry Optimization & Frequency: Use B3LYP for general organic derivatives (pharmaceutical intermediates).[1] Use wB97X-D or M06-2X for polynitro- derivatives (explosives) to account for dispersion forces (

interactions).[1] -

Basis Set: 6-311++G(d,p) is the mandatory minimum.[1] The diffuse functions (++) are non-negotiable for describing the lone pairs on the nitro/pyridine nitrogens and the anionic character of excited states.[1]

The Computational Workflow

The following diagram outlines the logical flow for a complete quantum mechanical characterization, ensuring no computational resources are wasted on unstable conformers.

Figure 1: Decision-tree workflow for QM characterization. Note the iterative loop for imaginary frequency elimination.

Part 2: Electronic Structure & Reactivity Descriptors

Frontier Molecular Orbitals (FMO)

The energy gap (

-

HOMO: Typically localized on the donor groups (e.g., amino/thiol substituents) or the pyridine ring

-system.[1] -

LUMO: Strongly localized on the nitro group and the electron-deficient pyridine ring (acceptor regions).[1]

Data Interpretation Table:

| Descriptor | Formula | Physical Significance in Nitropyridines |

| Energy Gap ( | Low gap (< 4 eV) indicates high polarizability and potential NLO activity.[1] | |

| Chemical Hardness ( | High hardness implies resistance to charge transfer; crucial for explosive stability.[1] | |

| Electrophilicity ( | Measures the propensity to accept electrons; high in polynitro-pyridines.[1] |

Molecular Electrostatic Potential (MEP)

MEP mapping is vital for predicting nucleophilic attack sites (common in drug metabolism) or sensitivity to impact (explosives).[1]

-

Protocol: Map the electrostatic potential onto the 0.002 a.u. isodensity surface.[1]

-

Analysis:

Part 3: Nonlinear Optical (NLO) Properties[1][2]

Nitropyridine derivatives are classic "Push-Pull" systems.[1] The electron-withdrawing nitro group interacts with electron-donating substituents (like

The Charge Transfer Mechanism

To maximize the first hyperpolarizability (

Figure 2: The "Push-Pull" mechanism driving NLO response in nitropyridine derivatives.

Calculation Protocol

-

Keyword Setup: Use Polar in Gaussian or Polarizability block in ORCA.[1]

-

Equation: The total first hyperpolarizability

is defined as: -

Benchmarking: Always compare results against Urea (standard reference) calculated at the exact same level of theory. Nitropyridines often exhibit

values 10–50x higher than urea [1, 2].[1]

Part 4: Energetic Stability & Decomposition[1]

For high-energy materials, the Bond Dissociation Energy (BDE) of the

Bond Dissociation Energy (BDE)

The BDE is calculated via the homolytic cleavage of the weakest bond:

-

Critical Note: Standard DFT (B3LYP) often underestimates BDEs.[1] M06-2X/6-311++G(d,p) is the recommended functional for this specific application due to its parameterization for non-covalent interactions and kinetics [3].

Heat of Formation (HOF) via Isodesmic Reactions

Direct calculation of HOF is error-prone.[1] Use isodesmic reactions (where bond types are conserved) to cancel systematic errors.[1]

Example Isodesmic Scheme:

Part 5: Experimental Validation Protocol

A theoretical model is only as good as its experimental correlation.[1] Use the following scaling factors to align calculated frequencies with experimental IR/Raman spectra.

-

Vibrational Scaling:

-

B3LYP/6-311++G(d,p): Scale frequencies by 0.967 .[1]

-

Target: Match the symmetric (

) and asymmetric (

-

-

UV-Vis Correlation:

-

Perform TD-DFT (Time-Dependent DFT) calculations (NStates=6) in a solvent model (PCM or SMD) matching your experimental solvent (e.g., Ethanol). Gas-phase calculations will overestimate excitation energies (blue-shift) compared to experiment.[1]

-

References

-

Thaiscience. Molecular Structure, Electrostatic Potential and HOMO, LUMO Studies of 4-Aminoaniline, 4-Nitroaniline. Available at: [Link]

-

Journal of Engineering Research and Applied Science. DFT studies of structural and nonlinear optical properties of 5-(Trifluoromethyl)pyridine-2-Thiol. Available at: [Link]

-

National Institutes of Health (PMC). Benchmark calculations for bond dissociation energies... of polycyclic aromatic hydrocarbons. Available at: [Link]

-

ResearchGate. A DFT Study on Nitro Derivatives of Pyridine. Available at: [Link]

-

ChemRxiv. Which molecular properties determine the impact sensitivity of an explosive? Available at: [Link][1][2][3]

Sources

Structural Elucidation and Solid-State Architecture of 2-Chloro-3-iodo-5-nitropyridine

An In-Depth Technical Guide for Structural Chemists and Pharmaceutical Scientists[1]

Executive Summary

This guide outlines the protocol for the crystallographic characterization of 2-Chloro-3-iodo-5-nitropyridine , a highly functionalized pyridine scaffold used in fragment-based drug discovery (FBDD).[1] Due to the presence of three distinct electron-withdrawing groups (EWGs)—chlorine, iodine, and nitro—this molecule exhibits unique solid-state behaviors driven by halogen bonding (XB) and

This document serves as a standard operating procedure (SOP) for researchers aiming to resolve the crystal structure of this compound or its derivatives, emphasizing heavy-atom data collection strategies and supramolecular analysis.

Chemical Context & Crystal Engineering Potential[1][2]

The target molecule features a "push-pull" electronic system, though heavily weighted towards "pull" due to the nitro group at C5 and halogens at C2/C3.

| Feature | Electronic Effect | Crystallographic Implication |

| Iodine (C3) | Strong | Forms directional |

| Nitro (C5) | Strong | Induces dipole alignment; prone to rotational disorder in the crystal lattice.[1] |

| Chlorine (C2) | Weak | Secondary structure direction; often orthogonal to the iodine interaction vector.[1] |

Scientific Insight: In similar systems (e.g., 2-chloro-5-nitropyridine), the lattice is often dominated by layer motifs stabilized by

Experimental Protocol: Crystallization & Data Collection

Crystal Growth Strategy

Poly-halogenated nitropyridines typically exhibit poor solubility in non-polar solvents and moderate solubility in polar aprotic solvents.[1]

Recommended Method: Vapor Diffusion [1]

-

Dissolution: Dissolve 20 mg of the compound in a minimum volume (approx. 1-2 mL) of THF or Acetone . Ensure the solution is clear; filter through a 0.45

m PTFE syringe filter if necessary.[1] -

Precipitant: Place the vial inside a larger jar containing Pentane or Hexane .

-

Equilibration: Seal the outer jar tightly. Allow to stand undisturbed at 4°C (dark) for 3-5 days.

-

Harvesting: Look for yellow, prismatic blocks. Avoid needles (often twinned).[1]

X-Ray Diffraction Data Collection

Critical Decision: Radiation Source

-

Avoid Cu-K

: The absorption coefficient ( -

Select Mo-K

: Use Molybdenum radiation (

Data Collection Parameters:

-

Temperature: 100 K (Cryostream). Essential to freeze nitro group rotation.

-

Redundancy: Aim for >6.0 to facilitate accurate absorption correction (SADABS/Scalepack).

-

Resolution: Collect to

or better (essential for resolving the C-I bond density).

Data Reduction & Structure Refinement Strategy

Refining structures with heavy atoms (Iodine) and flexible groups (Nitro) requires specific attention to avoid local minima.[1]

The Workflow

Caption: Step-by-step crystallographic workflow emphasizing the critical absorption correction step for iodinated compounds.

Addressing Specific Refinement Challenges

Challenge 1: The Heavy Atom Effect (Fourier Ripples)

Iodine dominates the scattering power. After initial phasing, you may see "ghost peaks" (Fourier truncation errors) near the Iodine atom (approx. 1.0–1.5

-

Solution: Verify the space group carefully. Do not assign these Q-peaks as disordered atoms. Check the difference map levels; if the highest peak is <1.0

near Iodine, it is likely truncation noise.

Challenge 2: Nitro Group Disorder

The

-

Diagnosis: Ellipsoids for Oxygen atoms appear elongated or "cigar-shaped."[1]

-

Protocol:

Supramolecular Analysis: The Halogen Bond

Once the structure is solved, the analysis shifts to the intermolecular landscape. For 2-Chloro-3-iodo-5-nitropyridine, the Sigma-Hole (

Mechanism of Interaction

The Iodine atom exhibits a region of positive electrostatic potential along the extension of the C-I bond (the

Target Interactions to Quantify:

-

Type II Halogen Bond:

(Linear, angle -

Halogen-Halogen Contact:

(Type I or Type II geometry).[1]

Visualization Logic

Caption: Schematic of competitive halogen bonding pathways. The I...O interaction is predicted to dominate due to the nitro group's accessibility.

Hirshfeld Surface Analysis

To validate these interactions, generate Hirshfeld surfaces (using CrystalExplorer).[1]

-

Look for: Red spots on the

surface.[1] -

Interpretation: A bright red spot collinear with the C-I bond confirms a strong halogen bond.[1]

-

Fingerprint Plot: The

interaction will appear as distinct "spikes" in the bottom right/left of the 2D fingerprint plot.

References

-

Structural Analogues & Methodology

-

Halogen Bonding Fundamentals

-

Crystallographic Software

Author Note: This guide is constructed based on the chemical properties of the specific CAS 25391-60-0 and established crystallographic protocols for isostructural halogenated pyridines.

Sources

- 1. 2-Chloro-5-nitropyridine | C5H3ClN2O2 | CID 78308 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Chloro-3-nitropyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. indiamart.com [indiamart.com]

- 5. Invoking Halogen Bonding: An Investigation of Halogenation Reactions Promoted By the Halogen Bonding Phenomenon Between Commercially Available Halogenating Reagents And Lewis Basic Additives [escholarship.org]

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Chloro-3-iodo-5-nitropyridine

Introduction: The Strategic Importance of Functionalized Nitropyridines

Substituted nitropyridines are cornerstone building blocks in contemporary drug discovery and materials science. The pyridine core is a prevalent motif in a vast array of biologically active compounds, while the nitro group serves as a versatile synthetic handle, capable of being transformed into various other functional groups. Furthermore, the presence of a nitro group significantly modulates the electronic properties of the pyridine ring, often enhancing its reactivity in certain transformations.

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the formation of carbon-carbon bonds, a testament to its significance being the 2010 Nobel Prize in Chemistry awarded to its developers.[1][2] This palladium-catalyzed reaction offers mild conditions, exceptional functional group tolerance, and a broad substrate scope, making it an indispensable tool for medicinal chemists and process developers.[3][4][5]

This document provides a detailed guide for utilizing 2-Chloro-3-iodo-5-nitropyridine as a substrate in Suzuki-Miyaura coupling reactions. We will delve into the inherent chemoselectivity of this dihalogenated pyridine, provide a robust and validated protocol, and discuss the mechanistic underpinnings that govern the reaction's success.

Chemoselectivity: Harnessing the Reactivity of the C-I Bond

A key consideration when employing polyhalogenated substrates is the potential for multiple reaction sites.[6] In the case of 2-Chloro-3-iodo-5-nitropyridine, the Suzuki-Miyaura coupling can be directed with high selectivity to the C-I bond. This chemoselectivity is a direct consequence of the relative bond strengths and the mechanism of the palladium-catalyzed cycle. The rate-determining step in many Suzuki-Miyaura reactions is the oxidative addition of the organic halide to the Pd(0) catalyst.[7] The reactivity of halogens in this step follows the general trend: I > Br > Cl > F. This is attributed to the decreasing strength of the carbon-halogen bond down the group, making the C-I bond significantly more susceptible to cleavage by the palladium catalyst than the more robust C-Cl bond.

The electron-withdrawing nitro group at the 5-position further activates the pyridine ring towards oxidative addition, while the nitrogen atom in the pyridine ring can influence the reactivity of the adjacent C2 and C6 positions.[8] However, the intrinsic reactivity difference between the C-I and C-Cl bonds is the dominant factor dictating the site of coupling.

Below is a diagram illustrating the selective Suzuki-Miyaura coupling at the C-3 position of 2-Chloro-3-iodo-5-nitropyridine.

Caption: Selective Suzuki-Miyaura coupling of 2-Chloro-3-iodo-5-nitropyridine.

Experimental Protocol: A Step-by-Step Guide

This protocol provides a reliable method for the selective Suzuki-Miyaura coupling of an arylboronic acid with 2-Chloro-3-iodo-5-nitropyridine at the iodo-position.

Materials and Equipment

-

Substrates: 2-Chloro-3-iodo-5-nitropyridine, Arylboronic acid

-

Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or Palladium(II) acetate [Pd(OAc)₂] with a suitable phosphine ligand (e.g., SPhos)

-

Base: Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

-

Solvent: 1,4-Dioxane/Water (4:1 v/v) or Toluene/Water (4:1 v/v)

-

Equipment: Round-bottom flask, condenser, magnetic stirrer with hotplate, inert atmosphere setup (Argon or Nitrogen), standard laboratory glassware, rotary evaporator, column chromatography setup.

Detailed Procedure

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a condenser, add 2-Chloro-3-iodo-5-nitropyridine (1.0 eq.).

-

Addition of Reagents: Add the arylboronic acid (1.1 - 1.5 eq.) and the base (2.0 - 3.0 eq.).

-

Inert Atmosphere: Seal the flask with a septum, and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

-

Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst (0.01 - 0.05 eq.). If using a solid catalyst, it can be added along with the other solids in step 2.

-

Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-Dioxane/Water, 4:1) via syringe. The typical concentration is 0.1 M with respect to the limiting reagent.

-

Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.

-

Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water.

-

Extraction: Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x). Combine the organic layers.

-

Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired 2-chloro-3-aryl-5-nitropyridine.

Safety Precautions

-

Palladium catalysts and phosphine ligands can be toxic and air-sensitive. Handle them in a well-ventilated fume hood and under an inert atmosphere where necessary.

-

Organic solvents are flammable. Avoid open flames and ensure proper ventilation.

-

Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Data Presentation: Reaction Parameter Optimization

The following table summarizes key parameters and expected outcomes for the Suzuki-Miyaura coupling of 2-Chloro-3-iodo-5-nitropyridine. These are representative conditions and may require optimization for specific arylboronic acids.

| Parameter | Recommended Condition | Rationale & Notes |

| Palladium Catalyst | Pd(PPh₃)₄ (3-5 mol%) or Pd(OAc)₂ (2 mol%) with SPhos (4 mol%) | Pd(PPh₃)₄ is a reliable choice for many standard couplings. For more challenging substrates, a more active catalyst system like Pd(OAc)₂ with a bulky, electron-rich phosphine ligand like SPhos can be beneficial.[9] |

| Base | K₂CO₃ (2.0 eq.) or Cs₂CO₃ (2.0 eq.) | A base is essential to activate the boronic acid for transmetalation.[10] K₂CO₃ is a cost-effective and generally effective choice. Cs₂CO₃ is a stronger base and can be advantageous for less reactive boronic acids. |

| Solvent | 1,4-Dioxane/H₂O (4:1) or Toluene/H₂O (4:1) | A mixture of an organic solvent and water is typically used. Water is necessary to dissolve the inorganic base. Dioxane and toluene are common choices for their ability to dissolve the organic reactants and their suitable boiling points.[11] |

| Temperature | 80 - 100 °C | The reaction generally requires heating to facilitate the catalytic cycle, particularly the oxidative addition and reductive elimination steps.[11] |

| Reaction Time | 2 - 24 hours | Reaction time is dependent on the reactivity of the specific arylboronic acid and the reaction temperature. Monitoring by TLC or LC-MS is crucial to determine the point of completion. |

Mechanism and Key Considerations

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[7][12][13] Understanding this mechanism is key to troubleshooting and optimizing the reaction.

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the C-I bond of 2-Chloro-3-iodo-5-nitropyridine to form a Pd(II) intermediate. This is generally the rate-limiting step and, as discussed, is much faster for the C-I bond than the C-Cl bond.[7]

-

Transmetalation: The boronic acid, activated by the base to form a boronate species, transfers its organic group to the palladium center, displacing the halide.[10]

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the new C-C bond of the product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[1]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Common Issues

-

Low or No Conversion:

-

Inactive Catalyst: Ensure the palladium catalyst has not been deactivated by exposure to air. Using a pre-catalyst or generating the active Pd(0) in situ can be beneficial.

-

Insufficient Base: The base is crucial for activating the boronic acid. Ensure it is of good quality and used in sufficient excess.

-

Low Temperature: The reaction may require higher temperatures to proceed at a reasonable rate.

-

-

Formation of Side Products:

-

Homocoupling of Boronic Acid: This can occur at higher temperatures or with prolonged reaction times. Using a slight excess of the boronic acid can mitigate the impact on the yield of the desired product.

-

Protodeborylation: The boronic acid can be cleaved by acidic protons. Ensuring the reaction is sufficiently basic can prevent this.[8]

-

-

Reaction at the C-Cl Bond: While highly unlikely under standard conditions, some highly active catalyst systems might show minor reactivity at the C-Cl bond, especially after prolonged reaction times at high temperatures. If this is observed, reducing the reaction temperature or catalyst loading may be necessary.

Conclusion

The Suzuki-Miyaura coupling of 2-Chloro-3-iodo-5-nitropyridine offers a highly efficient and selective route to valuable 2-chloro-3-aryl-5-nitropyridine building blocks. The inherent reactivity difference between the carbon-iodine and carbon-chlorine bonds allows for precise control over the reaction outcome. By following the detailed protocol and understanding the key mechanistic principles outlined in this guide, researchers can confidently and successfully employ this powerful transformation in their synthetic endeavors, paving the way for the discovery and development of novel chemical entities.

References

-

NROChemistry. Suzuki Coupling: Mechanism & Examples. Available from: [Link]

-

Total Organic Synthesis. (2020, July 11). Suzuki Coupling [Video]. YouTube. Available from: [Link]

-

MDPI. (2019, February 26). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Available from: [Link]

-

National Center for Biotechnology Information. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Available from: [Link]

-

MDPI. (2021, March 25). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Available from: [Link]

-

International Journal of Scientific Research in Science and Technology. Recent Advances in the development of Suzuki Miyaura Coupling Reactions. Available from: [Link]

-

Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Available from: [Link]

-

National Center for Biotechnology Information. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. Available from: [Link]

-

ResearchGate. Mechanism of the homogeneous Suzuki–Miyaura reaction. Available from: [Link]

-

American Chemical Society Publications. (2017, April 11). The Suzuki–Miyaura Coupling of Nitroarenes. Available from: [Link]

-

Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

-

Wikipedia. Suzuki reaction. Available from: [Link]

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]

-

Harvard University Department of Chemistry and Chemical Biology. The Suzuki Reaction. Available from: [Link]

-

American Chemical Society Publications. (2021, August 17). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Available from: [Link]

-

American Chemical Society Publications. (2022, October 17). Recent Advancement in Palladium-Catalyzed C–C Bond Activation of Strained Ring Systems: Three- and Four-Membered Carbocycles as Prominent C3/C4 Building Blocks. Available from: [Link]

-

National Institutes of Health. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Available from: [Link]

-

ResearchGate. The Suzuki-Miyaura reactions of halopyridines and the side products. Available from: [Link]

-

Semantic Scholar. Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Available from: [Link]

-

ResearchGate. Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study. Available from: [Link]

-

National Center for Biotechnology Information. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Available from: [Link]

-

American Chemical Society Publications. (2023, August 23). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Available from: [Link]

-

Royal Society of Chemistry. Palladium-catalyzed cross-couplings by C–O bond activation. Available from: [Link]

-

ResearchGate. Suzuki coupling of different chloropyridines with phenylboronic acids. Available from: [Link]

-

National Center for Biotechnology Information. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Available from: [Link]

-

National Center for Biotechnology Information. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. Available from: [Link]

-

National Institutes of Health. Palladium-Catalyzed Cross-Couplings by C–O Bond Activation. Available from: [Link]

-

ResearchGate. Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. Available from: [Link]

-

MDPI. (2018, August 10). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Available from: [Link]

-

Chemistry LibreTexts. (2023, August 8). 12.2: Pd-Catalyzed Cross Coupling Reactions. Available from: [Link]

-

The Organic Chemistry Tutor. (2021, February 13). Palladium Coupling Reactions Explained | Suzuki, Heck, Stille & Hiyama [Video]. YouTube. Available from: [Link]

-

The Nobel Prize. (2010, October 6). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Available from: [Link]

Sources

- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 2. nobelprize.org [nobelprize.org]

- 3. mdpi.com [mdpi.com]

- 4. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. thieme-connect.com [thieme-connect.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. mdpi.com [mdpi.com]

- 9. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Suzuki Coupling [organic-chemistry.org]

- 11. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 12. researchgate.net [researchgate.net]

- 13. Yoneda Labs [yonedalabs.com]

The Synthetic Versatility of 2-Chloro-3-iodo-5-nitropyridine: A Guide to Regioselective Functionalization

Introduction: A Valuable Heterocyclic Building Block

In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, the strategic functionalization of heterocyclic scaffolds is of paramount importance. 2-Chloro-3-iodo-5-nitropyridine has emerged as a highly valuable and versatile precursor for the synthesis of complex, polysubstituted pyridine derivatives. Its utility stems from the differential reactivity of the chloro and iodo substituents, coupled with the activating and directing effects of the nitro group. This guide provides an in-depth exploration of the synthetic applications of 2-chloro-3-iodo-5-nitropyridine, with a focus on regioselective cross-coupling reactions, and offers detailed protocols for its use in the laboratory.

The presence of two distinct halogen atoms at the 2- and 3-positions allows for sequential and site-selective modifications, primarily through palladium-catalyzed cross-coupling reactions. The well-established reactivity trend for halogens in such transformations is I > Br > Cl > F, which is inversely correlated with the carbon-halogen bond dissociation energy.[1] This inherent difference in reactivity is the cornerstone of the regioselective chemistry of 2-chloro-3-iodo-5-nitropyridine, enabling chemists to introduce a diverse array of substituents at the 3-position while leaving the less reactive 2-chloro group available for subsequent transformations.

Physicochemical Properties and Safety Considerations

A thorough understanding of the physical and chemical properties of a reagent is crucial for its safe and effective handling in a laboratory setting.

| Property | Value | Reference |

| CAS Number | 25391-60-0 | [2] |

| Molecular Formula | C₅H₂ClIN₂O₂ | [2] |

| Molecular Weight | 284.44 g/mol | [2] |

| Appearance | Off-white to gray solid | [2] |

| Melting Point | 102-106 °C | [2] |

| Storage | Under inert gas (nitrogen or Argon) at 2–8 °C | [2] |

Safety Profile:

Strategic Synthesis of 2-Chloro-3-iodo-5-nitropyridine

The availability of a reliable synthetic route to 2-chloro-3-iodo-5-nitropyridine is the first step in harnessing its potential. A common method involves the iodination of 2-chloro-5-nitropyridine.

Protocol 1: Synthesis of 2-Chloro-3-iodo-5-nitropyridine

This protocol is adapted from established procedures for the iodination of activated pyridines.

Workflow for the Synthesis of 2-Chloro-3-iodo-5-nitropyridine

Caption: Synthetic workflow for 2-chloro-3-iodo-5-nitropyridine.

Materials:

-

2-Chloro-5-nitropyridine

-

N-Iodosuccinimide (NIS)

-

Trifluoromethanesulfonic acid (TfOH)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane and Dichloromethane for elution

Procedure:

-

To a solution of 2-chloro-5-nitropyridine (1.0 eq) in anhydrous dichloromethane, add N-iodosuccinimide (1.1-1.5 eq).

-

Cool the mixture in an ice bath and slowly add trifluoromethanesulfonic acid (1.1-1.5 eq).

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, carefully pour the reaction mixture into ice water.

-

Extract the aqueous layer with dichloromethane (3 x volumes).

-

Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel, eluting with a hexane/dichloromethane gradient to afford 2-chloro-3-iodo-5-nitropyridine.[2]

Regioselective Cross-Coupling Reactions: The Cornerstone of Application

The synthetic utility of 2-chloro-3-iodo-5-nitropyridine is most profoundly demonstrated in palladium-catalyzed cross-coupling reactions. The significant difference in the C-I and C-Cl bond energies allows for selective activation of the C-I bond, enabling the introduction of a wide range of substituents at the 3-position.

General Principle of Regioselectivity in Cross-Coupling Reactions

Caption: Regioselectivity in palladium-catalyzed cross-coupling.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds.[6] In the context of 2-chloro-3-iodo-5-nitropyridine, this reaction allows for the regioselective introduction of aryl, heteroaryl, or vinyl groups at the 3-position.

Plausible Protocol 2: Regioselective Suzuki-Miyaura Coupling

Disclaimer: This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of related dihalogenated pyridines and has not been explicitly reported for 2-chloro-3-iodo-5-nitropyridine.

Materials:

-

2-Chloro-3-iodo-5-nitropyridine

-

Aryl- or vinylboronic acid or boronate ester (1.1-1.5 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 eq)

-

Solvent (e.g., 1,4-dioxane, toluene, DMF/water mixture)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a reaction vessel, add 2-chloro-3-iodo-5-nitropyridine (1.0 eq), the boronic acid or ester (1.1-1.5 eq), the palladium catalyst (1-5 mol%), and the base (2-3 eq).

-

Evacuate and backfill the vessel with an inert gas (repeat 3 times).

-

Add the degassed solvent via syringe.

-

Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

-

Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

-

Filter the mixture through a pad of celite, washing with the same solvent.

-

Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[7][8] This reaction provides a direct route to 3-alkynyl-2-chloro-5-nitropyridines, which are valuable intermediates for further transformations.

Plausible Protocol 3: Regioselective Sonogashira Coupling

Disclaimer: This protocol is adapted from established procedures for the Sonogashira coupling of related dihalogenated pyridines and has not been explicitly reported for 2-chloro-3-iodo-5-nitropyridine.

Materials:

-

2-Chloro-3-iodo-5-nitropyridine

-

Terminal alkyne (1.1-1.5 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) (1-5 mol%)

-

Copper(I) iodide (CuI) (1-10 mol%)

-

Amine base (e.g., triethylamine, diisopropylamine)

-

Solvent (e.g., THF, DMF)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a reaction vessel, add 2-chloro-3-iodo-5-nitropyridine (1.0 eq), the palladium catalyst (1-5 mol%), and CuI (1-10 mol%).

-

Evacuate and backfill the vessel with an inert gas (repeat 3 times).

-

Add the degassed solvent and the amine base.

-

Add the terminal alkyne (1.1-1.5 eq) dropwise.

-

Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) until completion (monitor by TLC or LC-MS).

-

Upon completion, dilute the reaction mixture with an organic solvent and filter through celite.

-

Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds.[9] This reaction is of immense importance in medicinal chemistry for the synthesis of arylamines.[10] With 2-chloro-3-iodo-5-nitropyridine, this reaction would regioselectively yield 3-amino-2-chloro-5-nitropyridine derivatives.

Plausible Protocol 4: Regioselective Buchwald-Hartwig Amination

Disclaimer: This protocol is adapted from established procedures for the Buchwald-Hartwig amination of related dihalogenated pyridines and has not been explicitly reported for 2-chloro-3-iodo-5-nitropyridine.

Materials:

-

2-Chloro-3-iodo-5-nitropyridine

-

Primary or secondary amine (1.1-1.5 eq)

-

Palladium pre-catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)

-

Phosphine ligand (e.g., XPhos, SPhos, BINAP) (1.2-2.0 eq relative to Pd)

-

Strong, non-nucleophilic base (e.g., NaOtBu, K₃PO₄) (1.5-2.5 eq)

-

Anhydrous, deoxygenated solvent (e.g., toluene, dioxane)

-